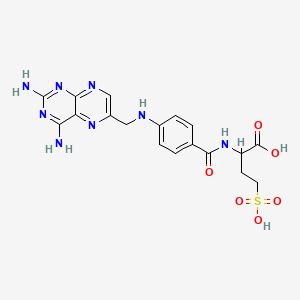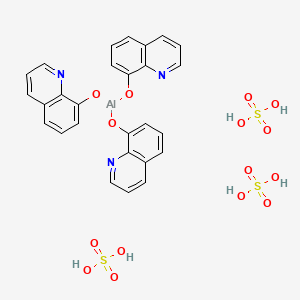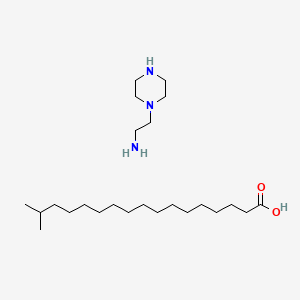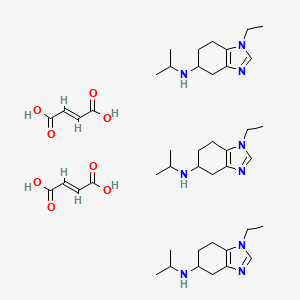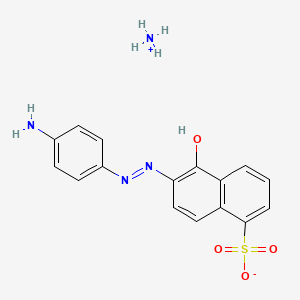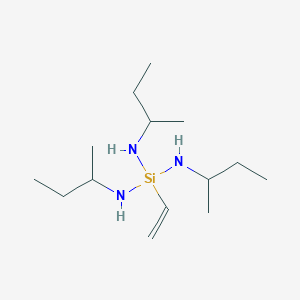
N,N',N''-Tris(1-methylpropyl)-1-vinylsilanetriamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’,N’'-Tris(1-methylpropyl)-1-vinylsilanetriamine: is a specialized organosilicon compound characterized by its unique structure, which includes a vinyl group attached to a silanetriamine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’,N’'-Tris(1-methylpropyl)-1-vinylsilanetriamine typically involves the reaction of vinyltrichlorosilane with 1-methylpropylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
Vinyltrichlorosilane+31-methylpropylamine→N,N’,N”-Tris(1-methylpropyl)-1-vinylsilanetriamine+3HCl
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’,N’'-Tris(1-methylpropyl)-1-vinylsilanetriamine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form saturated silanetriamines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Saturated silanetriamines.
Substitution: Halogenated silanetriamines.
Applications De Recherche Scientifique
Chemistry: N,N’,N’'-Tris(1-methylpropyl)-1-vinylsilanetriamine is used as a precursor in the synthesis of advanced materials, including polymers and resins. Its unique structure allows for the formation of cross-linked networks, enhancing the mechanical properties of the resulting materials.
Biology: In biological research, this compound is explored for its potential as a biocompatible material. Its ability to form stable bonds with biological molecules makes it a candidate for drug delivery systems and tissue engineering.
Medicine: The compound’s unique properties are being investigated for use in medical devices and implants
Industry: In the industrial sector, N,N’,N’'-Tris(1-methylpropyl)-1-vinylsilanetriamine is used in the production of coatings, adhesives, and sealants. Its ability to enhance the durability and performance of these products makes it valuable in various applications.
Mécanisme D'action
The mechanism by which N,N’,N’'-Tris(1-methylpropyl)-1-vinylsilanetriamine exerts its effects is primarily through its ability to form stable covalent bonds with other molecules. The vinyl group allows for polymerization reactions, while the amine groups can interact with various substrates. The molecular targets and pathways involved include:
Polymerization: The vinyl group participates in free radical polymerization, forming cross-linked networks.
Covalent Bonding: The amine groups can form covalent bonds with other molecules, enhancing the stability and functionality of the resulting compounds.
Comparaison Avec Des Composés Similaires
- N,N’,N’'-Tris(1-methylpropyl)-1-silanetriamine
- N,N’,N’'-Tris(1-methylpropyl)-1-ethylsilanetriamine
- N,N’,N’'-Tris(1-methylpropyl)-1-propylsilanetriamine
Comparison: N,N’,N’'-Tris(1-methylpropyl)-1-vinylsilanetriamine is unique due to the presence of the vinyl group, which allows for additional polymerization reactions compared to its analogs. This feature enhances its applicability in the synthesis of advanced materials and its potential use in various scientific and industrial applications.
Propriétés
Numéro CAS |
93777-91-4 |
|---|---|
Formule moléculaire |
C14H33N3Si |
Poids moléculaire |
271.52 g/mol |
Nom IUPAC |
N-[bis(butan-2-ylamino)-ethenylsilyl]butan-2-amine |
InChI |
InChI=1S/C14H33N3Si/c1-8-12(5)15-18(11-4,16-13(6)9-2)17-14(7)10-3/h11-17H,4,8-10H2,1-3,5-7H3 |
Clé InChI |
ALIGWNJACSYFPX-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)N[Si](C=C)(NC(C)CC)NC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


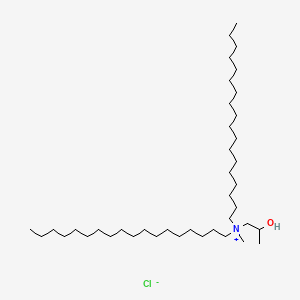
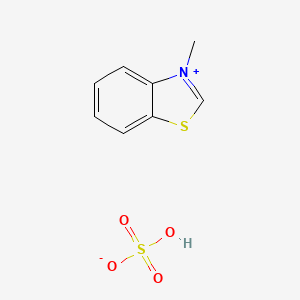
![7,18-bis(4-aminophenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12686004.png)
